Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-
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Overview
Description
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a tetrahydrobenzo[a]anthracene core structure with three hydroxyl groups attached at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives, followed by hydroxylation. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydroxylation step can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrotetraphene.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Similar structure but lacks hydroxyl groups.
1,2,3,4-Tetraphenylnaphthalene: Contains phenyl groups instead of hydroxyl groups.
1,2,3,4-Tetrahydrobenzo[a]anthracene: Similar core structure but different functional groups.
Uniqueness: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
78326-52-0 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H16O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-8,16-21H,9H2 |
InChI Key |
XKOJNRIIGYARBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O |
Origin of Product |
United States |
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